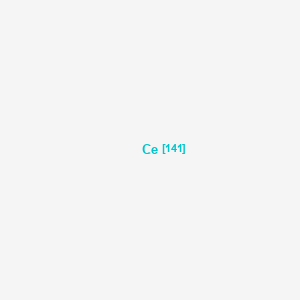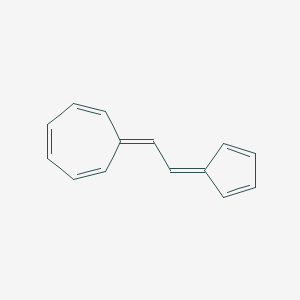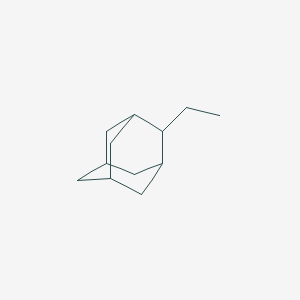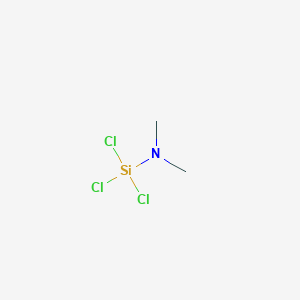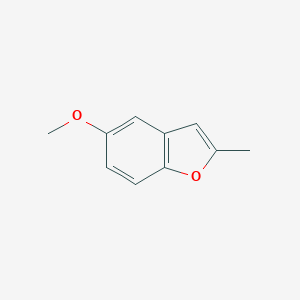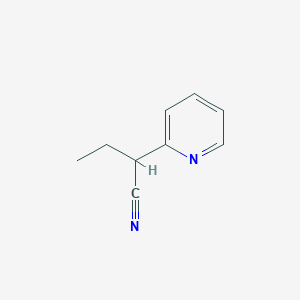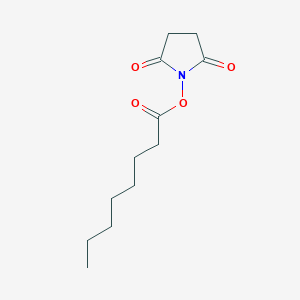
2,5-二氧代吡咯烷-1-基辛酸酯
描述
“2,5-Dioxopyrrolidin-1-YL octanoate” is a chemical compound with the CAS Number: 14464-30-3 and a molecular weight of 241.29 . Its IUPAC name is 1-(octanoyloxy)-2,5-pyrrolidinedione . It is used in the preparation of eliglustat and tartrate thereof .
Synthesis Analysis
The synthesis of “2,5-Dioxopyrrolidin-1-YL octanoate” involves the reaction of N-hydroxysuccinimide and triethyl amine dissolved in methylene chloride in an ice bath under nitrogen . Octanoyl chloride is added dropwise over a period of 0.5 hours . The resulting solution containing a white solid is stirred for 1 hour at room temperature . The white solid is separated by filtration, and the filtrate is subsequently washed with water and saturated aqueous sodium bicarbonate . The organic layer is then dried using sodium sulfate, filtered, and heptane is added . The resulting solution is subjected to rotoevaporation to remove most of the methylene chloride, resulting in the formation of a colorless to white flaky precipitate in heptane . The precipitate is filtered and washed with heptane . After drying, “2,5-Dioxopyrrolidin-1-YL octanoate” is obtained in a yield of 84% .Molecular Structure Analysis
The molecular formula of “2,5-Dioxopyrrolidin-1-YL octanoate” is C12H19NO4 . The InChI code is 1S/C12H19NO4/c1-2-3-4-5-6-7-12(16)17-13-10(14)8-9-11(13)15/h2-9H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,5-Dioxopyrrolidin-1-YL octanoate” include a density of 1.1±0.1 g/cm3, a boiling point of 333.2±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 57.6±3.0 kJ/mol and a flash point of 155.3±23.2 °C . The index of refraction is 1.492 . It has 5 H bond acceptors, 0 H bond donors, and 8 freely rotating bonds .科学研究应用
Application in Medicinal Chemistry: Development of New Anticonvulsants
Summary of the Application
“2,5-Dioxopyrrolidin-1-YL octanoate” has been used in the synthesis of a series of hybrid pyrrolidine-2,5-dione derivatives with potent anticonvulsant properties . This research was aimed at finding new, more effective, and/or safer therapeutics for epilepsy, a common and debilitating neurological disorder .
Methods of Application or Experimental Procedures
The researchers applied an optimized coupling reaction to yield several hybrid compounds. These compounds were then tested for their anticonvulsant activity in widely accepted animal seizure models, namely, the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice .
Results or Outcomes
The most potent anticonvulsant activity and favorable safety profile was demonstrated for compound 30 (median effective dose (ED 50) MES = 45.6 mg/kg, ED 50 6 Hz (32 mA) = 39.5 mg/kg, median toxic dose (TD 50) (rotarod test) = 162.4 mg/kg). Compound 30 was also proven effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice . The most plausible mechanism of action of 30 involves inhibition of calcium currents mediated by Cav 1.2 (L-type) channels .
Application in Pharmaceutical Chemistry: Preparation of Eliglustat
Summary of the Application
“2,5-Dioxopyrrolidin-1-YL octanoate” is used in the preparation of eliglustat . Eliglustat is a medication used for the long-term treatment of Gaucher’s disease .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for using “2,5-Dioxopyrrolidin-1-YL octanoate” in the preparation of eliglustat are not detailed in the available literature .
Results or Outcomes
The outcome of this application is the production of eliglustat, a drug used in the treatment of Gaucher’s disease .
Application in Biochemistry: Cross-linking Reagent
Summary of the Application
Although not directly related to “2,5-Dioxopyrrolidin-1-YL octanoate”, a similar compound, bromoacetic acid N-hydroxysuccinimide ester, is used as a heterobifunctional cross-linking reagent . This allows bromoacetylation of primary amine groups followed by coupling to sulfhydryl-containing compounds .
Methods of Application or Experimental Procedures
The initial reaction couples via ester to primary amine by amide bond formation in the pH range 6.5-8.5. The second reaction results in thioether bonding in pH range 7.0-8.0 .
Results or Outcomes
The outcome of this application is the formation of cross-linked compounds, which have various applications in biochemistry and molecular biology .
Application in Biochemistry: Protein Labeling
Summary of the Application
While not directly related to “2,5-Dioxopyrrolidin-1-YL octanoate”, a similar compound, bromoacetic acid N-hydroxysuccinimide ester, is used as a heterobifunctional cross-linking reagent . This allows bromoacetylation of primary amine groups followed by coupling to sulfhydryl-containing compounds .
安全和危害
The safety data sheet for “2,5-Dioxopyrrolidin-1-YL octanoate” indicates that it causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-2-3-4-5-6-7-12(16)17-13-10(14)8-9-11(13)15/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJVSXYBFAVPAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-YL octanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



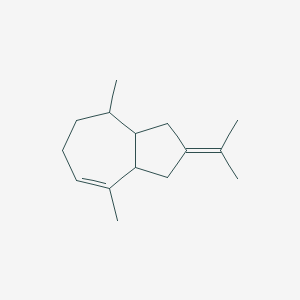
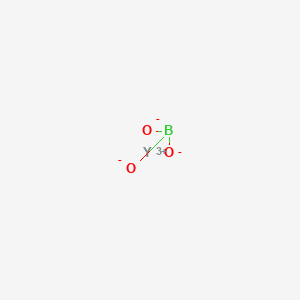
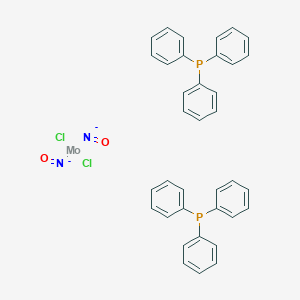


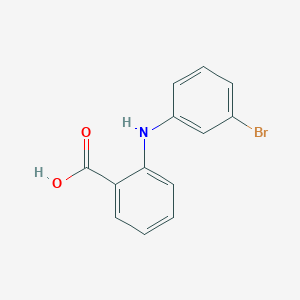
![Spiro[3.4]octan-5-one](/img/structure/B85115.png)
